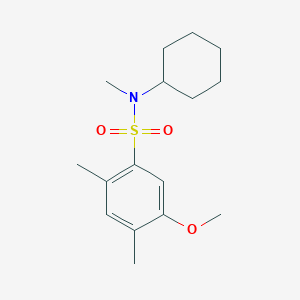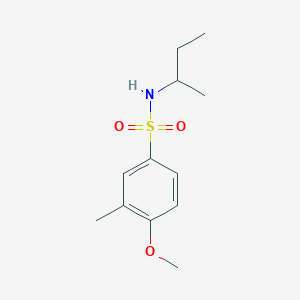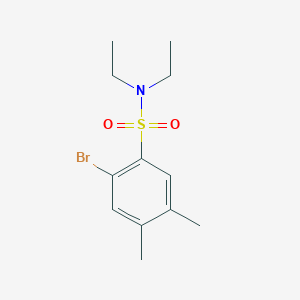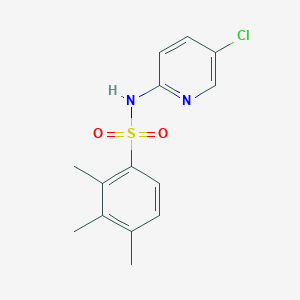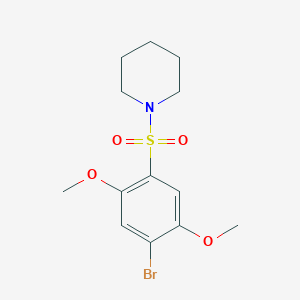
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate, also known as CQDS, is a chemical compound that has been widely used in scientific research due to its various biological activities. It is a derivative of 8-hydroxyquinoline, which is known for its antimalarial properties. CQDS has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the proteasome, a cellular complex responsible for degrading proteins. This leads to the accumulation of misfolded and damaged proteins, which can trigger apoptosis. 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. This can lead to the inhibition of tumor invasion and metastasis.
实验室实验的优点和局限性
One advantage of using 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate in lab experiments is its wide range of biological activities. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a versatile tool for studying various biological processes. However, one limitation is its potential toxicity. 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has been found to have cytotoxic effects on some normal cells, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is its potential use as an antiviral agent. 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has been shown to inhibit the replication of several viruses, including herpes simplex virus and human immunodeficiency virus. Further studies are needed to determine its mechanism of action and potential clinical applications.
In conclusion, 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate is a promising compound for scientific research due to its various biological activities. Its antitumor, anti-inflammatory, and antiviral properties make it a versatile tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential clinical applications.
合成方法
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate can be synthesized by reacting 5-chloro-8-quinolinol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
科学研究应用
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has been extensively studied for its antitumor properties. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. This effect is thought to be mediated by the inhibition of the NF-κB signaling pathway, which is involved in cell survival and proliferation. 5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis.
属性
产品名称 |
5-Chloro-8-quinolinyl 2,5-dimethoxybenzenesulfonate |
|---|---|
分子式 |
C17H14ClNO5S |
分子量 |
379.8 g/mol |
IUPAC 名称 |
(5-chloroquinolin-8-yl) 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C17H14ClNO5S/c1-22-11-5-7-14(23-2)16(10-11)25(20,21)24-15-8-6-13(18)12-4-3-9-19-17(12)15/h3-10H,1-2H3 |
InChI 键 |
AJOPHKZEURNISD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



